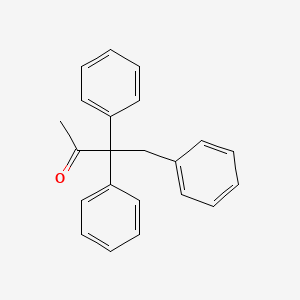
3,3,4-Triphenylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4-Triphenylbutan-2-one is an organic compound with the molecular formula C22H20O It is a ketone characterized by the presence of three phenyl groups attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Triphenylbutan-2-one typically involves the reaction of benzyl chloride with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by a condensation reaction to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques can enhance the yield and purity of the compound. Industrial production methods may also involve the use of alternative starting materials and reaction pathways to improve efficiency and reduce costs.
化学反应分析
Types of Reactions
3,3,4-Triphenylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3,3,4-Triphenylbutan-2-ol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid, with the reactions conducted under controlled temperatures to prevent over-substitution.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
3,3,4-Triphenylbutan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,3,4-Triphenylbutan-2-one involves its interaction with various molecular targets and pathways. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
3,3-Diphenylbutan-2-one: Lacks one phenyl group compared to 3,3,4-Triphenylbutan-2-one, resulting in different chemical properties and reactivity.
4-Phenylbutan-2-one: Contains only one phenyl group, making it less sterically hindered and more reactive in certain reactions.
Benzylacetone: A simpler ketone with a single phenyl group, used in different applications due to its distinct properties.
Uniqueness
This compound is unique due to the presence of three phenyl groups, which provide significant steric hindrance and influence its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties.
属性
CAS 编号 |
5350-79-8 |
|---|---|
分子式 |
C22H20O |
分子量 |
300.4 g/mol |
IUPAC 名称 |
3,3,4-triphenylbutan-2-one |
InChI |
InChI=1S/C22H20O/c1-18(23)22(20-13-7-3-8-14-20,21-15-9-4-10-16-21)17-19-11-5-2-6-12-19/h2-16H,17H2,1H3 |
InChI 键 |
GYDDACBLWFSXOM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


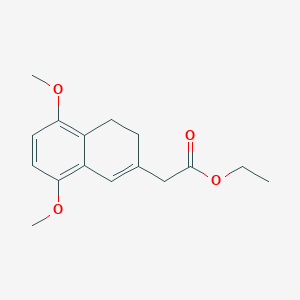
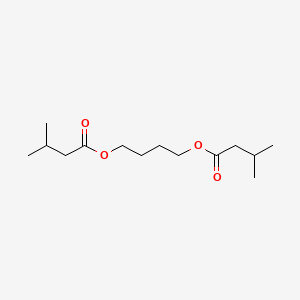

![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
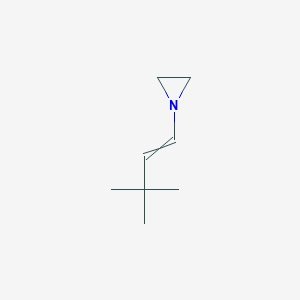
![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
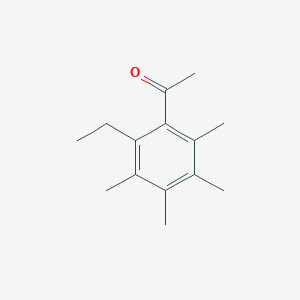
![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)
![1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]](/img/structure/B14007776.png)



